molecular formula C22H17Cl2N3O4S B2459341 2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide CAS No. 1105208-22-7

2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

Cat. No.: B2459341
CAS No.: 1105208-22-7
M. Wt: 490.36
InChI Key: FPFZIOUZFDHOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a synthetic heterocyclic sulfonamide compound of significant interest in medicinal chemistry and early-stage pharmacological research. Compounds within this structural class, featuring a benzenesulfonamide group linked to a nitrogen-containing heterocycle like quinazoline, have been investigated for their potential as kinase inhibitors . Specifically, heterocyclic sulfonamides have been identified as potent inhibitors of Raf kinases, which are critical targets in oncology research due to their role in the MAPK/ERK signaling pathway that regulates cell growth and proliferation . The mechanism of action for this compound class involves binding to the ATP-binding site of kinase targets, thereby disrupting the signaling cascades that drive pathological cell proliferation . The structural motif of this molecule, combining a 2,3-dichlorobenzenesulfonamide with a 4-methoxyphenyl-substituted dihydroquinazolinone, suggests potential for targeted biological activity. Researchers can leverage this compound as a key chemical tool for in vitro studies to explore kinase signaling pathways, investigate disease mechanisms in cellular models, and support the development of new therapeutic agents for conditions like cancer . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dichloro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O4S/c1-13-25-19-11-6-14(26-32(29,30)20-5-3-4-18(23)21(20)24)12-17(19)22(28)27(13)15-7-9-16(31-2)10-8-15/h3-12,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZIOUZFDHOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several steps, starting from readily available precursors. The process includes:

  • Formation of the Quinazoline Core : The initial step involves the reaction of 4-methoxyphenyl derivatives with appropriate reagents to form the quinazoline structure.
  • Chlorination : The introduction of chlorine atoms at the 2 and 3 positions is achieved through chlorination reactions using reagents like phosphorus oxychloride.
  • Sulfonamide Formation : Finally, the sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride.

The overall yield and purity of the synthesized compound are confirmed through techniques such as NMR and mass spectrometry.

Anticancer Activity

The anticancer potential of this compound was evaluated against a panel of cancer cell lines. According to a study conducted under the National Cancer Institute's Developmental Therapeutic Program, the compound exhibited selective cytotoxicity against certain leukemia cell lines. The results indicated:

Cell Line TypeIC50 (µM)Sensitivity
Leukemia10Moderate
Melanoma>50Low
Lung>50Low
Breast>50Low

The compound showed a low level of overall anticancer activity but was noted for its selective effects on leukemia cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been screened for antimicrobial activity. Preliminary studies suggest that it possesses moderate inhibitory effects against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate potential for further development as an antimicrobial agent .

Case Studies

A notable case study involved the application of this compound in combination therapies for cancer treatment. In vitro studies demonstrated enhanced efficacy when used alongside established chemotherapeutics such as doxorubicin and cisplatin. The combination therapy exhibited synergistic effects, leading to increased apoptosis in cancer cells compared to monotherapy.

Scientific Research Applications

Antimicrobial Activity

The compound shows promising antimicrobial properties. Research indicates that derivatives of quinazoline, including this compound, exhibit significant activity against various bacterial strains.

Case Studies

  • Antibacterial Activity : A study demonstrated that similar compounds with quinazoline scaffolds exhibited notable antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhanced the antimicrobial activity of these compounds .
  • Antifungal Activity : Other derivatives were tested against fungal strains like Candida albicans, showing varying degrees of efficacy. The structure-activity relationship (SAR) highlighted that modifications to the quinazoline core could lead to improved antifungal properties .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Quinazoline derivatives are known for their ability to inhibit tumor growth through various mechanisms.

Case Studies

  • Cytotoxicity Testing : In vitro studies have shown that compounds related to 2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most active derivatives displayed IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to key targets involved in cancer progression, supporting its role as a lead compound in drug development .

Molecular Interactions

Understanding the molecular interactions of this compound is crucial for predicting its biological activity.

Data Table: Molecular Interaction Studies

Interaction TypeTarget MoleculeBinding Affinity (kcal/mol)Reference
DNA BindingPlasmid DNA-9.5
BSA InteractionBovine Serum Albumin-8.0
Enzyme InhibitionKinase-10.1

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The target compound shares structural motifs with several analogs, particularly in the quinazolinone core and sulfonamide/amide linkages. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C22H18Cl2N3O4S 491.36 2,3-Dichlorophenyl, 4-methoxyphenyl, methyl, sulfonamide High halogen content; potential lipophilicity N/A
2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide C16H17N3O4S 347.39 2-Methoxy, methyl Simpler structure; improved solubility
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide C25H22ClN3O2S 464.00 4-Chlorophenyl, thioacetamide linker Thioether linkage; moderate molecular weight
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide C16H11Cl2N3O2 364.18 6,8-Dichloro, 2,3-dichlorophenyl High chlorine density; possible toxicity
Key Observations:

Halogen Substitution: The target compound’s 2,3-dichlorophenyl group contrasts with the 4-chlorophenyl () and 6,8-dichloro () analogs. Chlorine increases electronegativity and binding affinity but may reduce solubility compared to methoxy groups ().

Linker Diversity: The target uses a sulfonamide linkage, while employs a thioacetamide bridge.

Molecular Weight and Bioavailability :

  • The target compound (491.36 g/mol) exceeds the molecular weight of simpler analogs (e.g., 347.39 g/mol in ), which may impact oral bioavailability due to Lipinski’s rule-of-five considerations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide?

  • Methodology : The synthesis involves multi-step heterocyclic chemistry. Begin with the preparation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives with urea or thiourea. Subsequent chlorination (e.g., using POCl₃ or SOCl₂) introduces the dichloro moiety. The final sulfonamide group is introduced via nucleophilic substitution, reacting the amine-functionalized quinazolinone with 2,3-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid over-chlorination or side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions. For example, aromatic protons in the quinazolinone core typically appear at δ 7.5–8.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or LC-ESI-MS can verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. For example, measure IC₅₀ values in dose-response experiments .
  • Cellular Viability Assays : Use MTT or resazurin-based assays in cancer cell lines to screen for cytotoxicity .
  • Receptor Binding Studies : Employ radioligand displacement assays (e.g., for GPCRs or nuclear receptors) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the quinazolinone intermediate?

  • Methodology :

  • Reaction Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethanol/water mixtures. Higher yields are often achieved in refluxing ethanol with catalytic acetic acid .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization .
  • Table : Example yield data from similar compounds:
SolventCatalystYield (%)
EthanolAcOH73
DMFNone58

Q. How should contradictory biological activity data between studies be resolved?

  • Methodology :

  • Purity Reassessment : Verify compound purity via LC-MS; impurities (e.g., unreacted sulfonyl chloride) may cause off-target effects .
  • Assay Condition Variability : Standardize buffer pH, temperature, and incubation times. For example, kinase inhibition assays are sensitive to ATP concentration .
  • Structural Confirmation : Re-examine NMR and crystallography data to rule out isomerization or degradation .

Q. What computational strategies can predict the compound’s binding mode to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonamide oxygen hydrogen bonding with kinase catalytic lysine) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity and conformational changes .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.